An In-depth Technical Guide to the Core Chemical and Physical Properties of Vitamin K5
An In-depth Technical Guide to the Core Chemical and Physical Properties of Vitamin K5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Vitamin K5" is most commonly associated with the synthetic naphthoquinone derivative, 4-amino-2-methyl-1-naphthol, and its hydrochloride salt. It is a water-soluble analog of menadione (Vitamin K3). Historically, it was used for the treatment of vitamin K deficiency. Another compound, menadione sodium bisulfite, a water-soluble derivative of menadione, is also sometimes discussed in the context of synthetic vitamin K analogs. This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and key biological activities of both 4-amino-2-methyl-1-naphthol and menadione sodium bisulfite, with a clear distinction between the two.
Chemical and Physical Properties
The chemical and physical properties of 4-amino-2-methyl-1-naphthol hydrochloride and menadione sodium bisulfite are summarized in the tables below for easy comparison.
Table 1: Chemical and Physical Properties of 4-Amino-2-Methyl-1-Naphthol and its Hydrochloride Salt (Vitamin K5)
| Property | Value | Reference(s) |
| Chemical Name | 4-amino-2-methylnaphthalen-1-ol | [1] |
| Common Names | Vitamin K5, Synkamin | [1] |
| CAS Number | 83-70-5 (free base), 130-24-5 (hydrochloride) | [1] |
| Molecular Formula | C₁₁H₁₁NO (free base), C₁₁H₁₂ClNO (hydrochloride) | [1][2] |
| Molecular Weight | 173.21 g/mol (free base), 209.67 g/mol (hydrochloride) | [1][2] |
| Appearance | White crystalline powder (hydrochloride) | [1] |
| Melting Point | Decomposes at 280-282 °C (hydrochloride) | [1] |
| Solubility | Hydrochloride: Soluble in water, poorly soluble in ethanol, insoluble in diethyl ether. | [1] |
| pKa (Strongest Acidic) | 10.38 (predicted) | [3] |
| pKa (Strongest Basic) | 5.34 (predicted) | [3] |
| Stability | The hydrochloride salt is unstable in aqueous solutions at neutral pH, undergoing oxidation. | [1] |
Table 2: Chemical and Physical Properties of Menadione Sodium Bisulfite
| Property | Value | Reference(s) |
| Chemical Name | Sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |
| Common Names | Vitamin K3 sodium bisulfite | |
| CAS Number | 130-37-0 | [4] |
| Molecular Formula | C₁₁H₉NaO₅S | [4] |
| Molecular Weight | 276.24 g/mol | [4] |
| Appearance | White to off-white powder | |
| Melting Point | 121-124 °C | |
| Solubility | Water: ≥50 mg/mL | |
| pKa (Strongest Acidic) | -1.5 (predicted) | [5] |
| Stability | More stable than menadione, especially in aqueous solutions. |
Experimental Protocols
Synthesis of Vitamin K5 Analogs
Synthesis of 4-Amino-2-methyl-1-naphthol from Menadione: A common synthetic route to 4-amino-2-methyl-1-naphthol involves the reduction of menadione (2-methyl-1,4-naphthoquinone) to menadiol, followed by amination. A detailed laboratory-scale procedure would typically involve:
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Reduction of Menadione: Menadione is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, like sodium hydrosulfite or catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), is used to reduce the quinone to the corresponding hydroquinone (menadiol).
-
Amination: The resulting menadiol is then subjected to amination. This can be achieved by reacting it with an ammonia source under pressure and elevated temperature.
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Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield pure 4-amino-2-methyl-1-naphthol.
Synthesis of Menadione Sodium Bisulfite from Menadione: The synthesis of menadione sodium bisulfite is a straightforward addition reaction:
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Reaction Setup: Menadione is dissolved in an alcohol, such as ethanol.[6] A separate aqueous solution of sodium bisulfite is prepared.[6]
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Addition Reaction: The two solutions are mixed and heated (e.g., to around 75°C) to facilitate the nucleophilic addition of the bisulfite ion to the menadione molecule.[6] The reaction is typically carried out in a tubular reactor for continuous production.[7]
-
Crystallization and Isolation: The reaction mixture is then cooled to induce crystallization of the menadione sodium bisulfite adduct.[6] The resulting solid is collected by filtration, washed with a cold solvent like ethanol, and then dried.[6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for the Determination of 4-Amino-2-methyl-1-naphthol: A reverse-phase HPLC method can be employed for the quantification of 4-amino-2-methyl-1-naphthol.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[8][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for achieving good peak shape and retention for the amine-containing analyte.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of 4-amino-2-methyl-1-naphthol hydrochloride.
Spectrophotometric Determination of Menadione Sodium Bisulfite: A colorimetric method can be used for the quantification of menadione sodium bisulfite.
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Principle: The method often involves the conversion of menadione sodium bisulfite to menadione, which then reacts with a chromogenic agent.[5] For instance, menadione can react with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an alkaline medium to produce a blue-colored product with a maximum absorbance at 625 nm.[10] Another method involves the reaction with resorcinol in a concentrated sulfuric acid medium to yield a red-colored product with an absorption maximum at 520 nm.[10]
-
Procedure:
-
An aqueous solution of the menadione sodium bisulfite sample is prepared.
-
The pH is adjusted to be alkaline (e.g., using sodium carbonate) to convert the bisulfite adduct back to menadione.[5]
-
The chromogenic reagent (e.g., MBTH or resorcinol solution) is added.
-
The mixture is incubated for a specified time to allow for color development.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance using a spectrophotometer.
-
-
Quantification: The concentration of menadione sodium bisulfite in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Biological Activities and Signaling Pathways
Menadione and its Derivatives: Induction of Oxidative Stress and Apoptosis
Menadione and its water-soluble derivative, menadione sodium bisulfite, are known to induce cellular apoptosis, primarily through the generation of reactive oxygen species (ROS).[11] The redox cycling of menadione leads to the production of superoxide radicals, which can subsequently generate other ROS. This increase in oxidative stress triggers a cascade of events leading to programmed cell death.
The signaling pathway for menadione-induced apoptosis is complex and can involve multiple components of the cellular machinery. A simplified representation of this pathway is shown below.
Caption: Menadione-induced apoptotic pathway.
4-Amino-2-methyl-1-naphthol (Vitamin K5) as a Pyruvate Kinase M2 (PKM2) Inhibitor
Recent research has identified 4-amino-2-methyl-1-naphthol as an inhibitor of pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect. By inhibiting PKM2, 4-amino-2-methyl-1-naphthol can disrupt the metabolic processes that cancer cells rely on for rapid proliferation.
The inhibition of PKM2 by 4-amino-2-methyl-1-naphthol represents a potential therapeutic strategy for cancer treatment. A diagram illustrating the role of PKM2 in cancer cell metabolism and the point of inhibition by Vitamin K5 is provided below.
Caption: Inhibition of PKM2 by Vitamin K5.
Conclusion
4-Amino-2-methyl-1-naphthol (Vitamin K5) and menadione sodium bisulfite are synthetic, water-soluble analogs of vitamin K with distinct chemical properties and biological activities. While both have historical and research applications related to vitamin K function and cellular processes, their mechanisms of action differ. Menadione and its derivatives primarily induce apoptosis through oxidative stress, whereas 4-amino-2-methyl-1-naphthol shows promise as a metabolic inhibitor targeting the PKM2 enzyme in cancer cells. A thorough understanding of their individual properties, as detailed in this guide, is crucial for their effective application in research and drug development.
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 5. eijst.org.uk [eijst.org.uk]
- 6. Menadione sodium bisulfite synthesis - chemicalbook [chemicalbook.com]
- 7. CN104163779A - Method for preparing menadione sodium bisulfite continuously in tubular type reactor - Google Patents [patents.google.com]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
